Methyl 3-(3-methyl-4-methoxyphenyl)glycidate
Overview
Description
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate is an organic compound with the molecular formula C11H12O4. It is a glycidate ester, characterized by the presence of an epoxide group and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate can be synthesized through several methods. One common approach involves the reaction of p-anisaldehyde with alpha,alpha-dichloro ketene silyl acetal in the presence of a base, followed by epoxidation . The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reagents, temperature control, and purification steps such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 3-(3-methyl-4-methoxyphenyl)glycidate involves its interaction with specific molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various products. This reactivity is exploited in organic synthesis and enzymatic studies .
Comparison with Similar Compounds
Similar Compounds
- Methyl trans-3-(4-methoxyphenyl)glycidate
- Ethyl 3-phenylglycidate
- Methyl (2R)-glycidate
Uniqueness
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other glycidates. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 3-(4-methoxy-3-methylphenyl)oxirane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7-6-8(4-5-9(7)14-2)10-11(16-10)12(13)15-3/h4-6,10-11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWSKVDPNYTTCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2C(O2)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236474 | |
Record name | Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122333-95-3 | |
Record name | Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122333-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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